molecular formula C10H10BNO4 B3236700 5-Methoxycarbonyl-1H-indole-2-boronic acid CAS No. 1373870-41-7

5-Methoxycarbonyl-1H-indole-2-boronic acid

Cat. No.: B3236700
CAS No.: 1373870-41-7
M. Wt: 219 g/mol
InChI Key: WBSFVUSUPWXUDY-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Organic Chemistry and Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in organic and medicinal chemistry. nih.gov This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its biological importance. nih.gov Many compounds containing the indole core exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. thieme-connect.combeilstein-journals.org The versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired biological or material characteristics. nih.govnih.gov

Overview of Organoboron Compounds, with Emphasis on Boronic Acids

Organoboron compounds are a class of organic molecules containing a carbon-boron bond. thieme-connect.de They have become indispensable reagents in modern organic synthesis due to their unique reactivity, general stability, and relatively low toxicity compared to other organometallic compounds. guidechem.commdpi.com Boronic acids, with the general formula R-B(OH)₂, are a particularly important subclass of organoboron compounds. nih.gov Their ability to act as Lewis acids and form reversible covalent complexes with diols is a key feature. nih.gov Most notably, boronic acids are crucial partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. rsc.orglibretexts.org

Positioning of 5-Methoxycarbonyl-1H-indole-2-boronic Acid within Indolylboronic Acid Research

This compound is a specialized reagent within the broader family of indolylboronic acids. Its structure incorporates the indole scaffold, a boronic acid moiety at the 2-position, and a methoxycarbonyl group at the 5-position. This specific substitution pattern makes it a valuable intermediate for the synthesis of highly functionalized indole derivatives. The boronic acid group at the C2 position allows for the introduction of various aryl, heteroaryl, or vinyl substituents via cross-coupling reactions, while the methoxycarbonyl group at the C5 position provides a handle for further synthetic transformations or can act as a key pharmacophoric element in the final target molecule.

Scope and Academic Relevance of Research on this compound

Research involving this compound is primarily focused on its application as a building block in the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. The academic relevance stems from its utility in constructing molecular architectures that are otherwise difficult to access. Its use in the synthesis of targeted libraries of indole-based compounds for drug discovery and materials science is a key area of investigation. The study of its reactivity and the development of efficient synthetic routes to this compound and its derivatives continue to be of interest to the chemical community. nih.gov

Properties

IUPAC Name

(5-methoxycarbonyl-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO4/c1-16-10(13)6-2-3-8-7(4-6)5-9(12-8)11(14)15/h2-5,12,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSFVUSUPWXUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 5 Methoxycarbonyl 1h Indole 2 Boronic Acid

Fundamental Reactivity of Boronic Acids

Boronic acids, characterized by the general formula R-B(OH)₂, are a class of organoboron compounds with significant applications in organic synthesis. Their reactivity is primarily governed by the electron-deficient nature of the boron atom.

Boronic acids function as Lewis acids due to the presence of an empty p-orbital on the boron atom, making them capable of accepting a pair of electrons. amerigoscientific.comresearchgate.net This Lewis acidity is a key feature that dictates their chemical behavior. The pKa of boronic acids typically ranges from 4 to 10, with aryl boronic acids generally exhibiting greater acidity than their alkyl counterparts. amerigoscientific.com The specific pKa value is influenced by the nature of the substituents on the molecule. amerigoscientific.com

The Lewis acidic character of boronic acids allows them to form reversible covalent complexes with Lewis bases such as diols, amino acids, and hydroxamic acids. wikipedia.org In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate forms. researchgate.netnih.govsdu.dk The interaction with anions, such as hydroxide (B78521) (OH⁻) or fluoride (B91410) (F⁻), is a measure of their "global Lewis acidity". mdpi.com Computational and experimental studies have shown that non-covalent interactions, such as polar-π interactions, and solvation effects play a role in stabilizing both boronic acids and their boronate forms. nih.govsdu.dk

The acidity of boronic acids can also be influenced by intramolecular interactions. For instance, in ortho-substituted phenylboronic acids, the proximity of the substituent to the B(OH)₂ group can affect acidity. If the substituent does not form intramolecular hydrogen bonds, steric hindrance can make the formation of the tetrahedral boronate form more difficult, resulting in lower acidity compared to the para isomer. mdpi.com

Most aryl boronic acids are stable to air and demonstrate moderate stability under various reaction conditions. amerigoscientific.com However, they are susceptible to certain degradation pathways. One significant issue is their oxidative instability, particularly at physiological pH, where their oxidation rate can be comparable to that of thiols. nih.govnih.gov The mechanism of oxidation involves the attack of a nucleophilic species, like a reactive oxygen species (ROS), on the empty p-orbital of the boron atom. nih.gov Strategies to enhance oxidative stability often focus on diminishing the electron density on the boron atom. nih.govnih.gov For example, the introduction of an intramolecular coordinating group, such as a carboxyl group, can significantly increase stability. nih.govnih.gov

Boronic acids are also prone to deboronation, a process where the carbon-boron bond is cleaved, when exposed to bases, acids, nucleophiles, and oxidants. amerigoscientific.com To circumvent the instability of boronic acids during reactions and purification, they are often converted into more stable boronic esters. digitellinc.com Common examples include pinacol (B44631) esters (Bpin). digitellinc.com While these esters offer enhanced stability against hydrolysis, deboronation, and oxidation, their stability can also make the subsequent regeneration of the free boronic acid challenging. digitellinc.com The stability of boronic esters to hydrolysis is a subject of comparative studies, with esters derived from certain diols, like (1,1'-bicyclohexyl)-l,l'-diol, showing high stability. researchgate.net

For indolylboronic acids specifically, their stability and ease of availability contribute to their widespread use in modifying the indole (B1671886) scaffold. nih.govnih.gov

Participation in Cross-Coupling Reactions

5-Methoxycarbonyl-1H-indole-2-boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. nih.govyoutube.comorganic-chemistry.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. amerigoscientific.comnih.govnih.govnih.gov The fundamental steps of the catalytic cycle involve oxidative addition of the organic halide to a palladium(0) species, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. amerigoscientific.comyoutube.com Activation of the boronic acid with a base is a crucial step to facilitate transmetalation. organic-chemistry.orgyoutube.com

Indole-based structures are prevalent in many biologically active compounds and materials, making the functionalization of the indole ring a significant area of research. nih.gov The Suzuki-Miyaura reaction provides a powerful method for achieving this, and indolylboronic acids are key reagents in this context. nih.govacs.org

The choice of the palladium catalyst and the associated ligands is critical for the success and efficiency of the Suzuki-Miyaura coupling. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. organic-chemistry.org

For the coupling of nitrogen-rich heterocycles like indoles, specific ligand systems have been developed to overcome challenges such as catalyst inhibition by the substrate. nih.gov Buchwald's phosphine (B1218219) ligands, such as XPhos and SPhos, have proven effective in promoting the coupling of various haloindoles with boronic acids, often providing high yields. nih.gov Precatalyst systems, where the active palladium(0) species is generated in situ from a stable palladium(II) precursor, are also widely used. nih.gov

Xantphos is another important ligand in palladium-catalyzed cross-coupling reactions. umanitoba.carsc.orgacs.org Its wide bite angle is often beneficial for promoting reductive elimination. The use of Xantphos-ligated palladium complexes has been explored for various Suzuki-Miyaura couplings. rsc.org In some cases, the choice of ligand can even influence the stereochemical outcome of the reaction, for example, in controlling E/Z isomerization in the coupling of vinyl halides. umanitoba.ca The combination of Pd₂(dba)₃ and a phosphine ligand like P(t-Bu)₃ is a common catalytic system for coupling arylboronic acids with aryl halides. organic-chemistry.org

Catalytic Systems for Suzuki-Miyaura Coupling of Indole Derivatives
Catalyst/PrecatalystLigandTypical SubstratesKey FeaturesReference
Pd₂(dba)₃XPhos3-Chloroindazole and 5-indole boronic acidProvides good yield in coupling of unprotected N-rich heterocycles. nih.gov
Pd₂(dba)₃SPhos3-Chloroindazole and 5-indole boronic acidEffective for coupling unprotected N-rich heterocycles. nih.gov
XPhos Precatalyst (P1)XPhosChloroindoles, oxindoles, azaindoles and various boronic acidsSuperior results for coupling of various unprotected heterocycles. nih.gov
SPhos Precatalyst (P2)SPhos3-Chloroindazole and 5-indole boronic acidProvides the best results with high yield for this specific coupling. nih.gov
Pd(OAc)₂None (ligand-free)4-Boronic acid indole (homocoupling)Simple, air-stable conditions, but can lead to homocoupling. acs.org
Pd(TFA)₂NoneIndoles and various arylboronic acidsDirect C-2 arylation of indoles via C-H activation. ias.ac.in

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and tolerance of a wide array of functional groups. nih.gov This is particularly advantageous when working with complex molecules. In the context of this compound, the ester functionality is generally well-tolerated under the mild basic conditions often employed for the coupling.

Studies have demonstrated the successful coupling of various aryl and heteroaryl boronic acids with a range of indole halides. acs.orgnih.govias.ac.in The reactivity can be influenced by the position of the halogen on the indole ring and the nature of any protecting groups on the indole nitrogen. acs.org For instance, couplings of indole bromides with phenylboronic acids often proceed in high yields, which are largely unaffected by Boc or Tosyl protection on the nitrogen. acs.org Conversely, when the coupling partners are swapped (indolylboronic acids with phenyl bromides), the yields can be lower and dependent on the N-substituent. acs.org

The reaction conditions can be tuned to accommodate less stable boronic acids, such as certain heteroaryl boronic acids that are prone to protodeboronation. nih.gov The use of milder conditions has enabled the successful coupling of such sensitive substrates. nih.gov However, limitations exist. For example, the presence of acidic functional groups like carboxylic acids or phenols on the boronic acid can sometimes inhibit the reaction, likely through coordination to the palladium center. nih.gov Furthermore, extremely unstable boronic acids may primarily undergo protodeboronation, leading to low product yields. nih.gov

Substrate Scope in Suzuki-Miyaura Couplings Involving Indole Boronic Acids
Indole SubstrateCoupling PartnerCatalytic SystemObserved Outcome/YieldReference
Indole bromides (N-Boc or N-Tosyl protected)Phenylboronic acidsNot specifiedHigh yields, unaffected by protection. acs.org
Indolylboronic acids (unprotected N)Phenyl bromidesNot specifiedHighest yields compared to protected versions. acs.org
Indolylboronic acids (N-Boc protected)Phenyl bromidesNot specifiedLower yields than unprotected. acs.org
Indolylboronic acids (N-Tosyl protected)Phenyl bromidesNot specifiedLowest yields among the tested N-substituents. acs.org
ChloroindolesVarious aryl and heteroaryl boronic acidsXPhos Precatalyst (P1) / K₃PO₄Excellent yields (91-99%) at lower catalyst loading and temperature. nih.gov
Unprotected IndolesArylboronic acids (with electron-donating or -withdrawing groups)Pd(TFA)₂Moderate to good yields for direct C-2 arylation. ias.ac.in
5- and 6-boronic acid indolesHomocouplingPd(OAc)₂ / Na₂CO₃ / Tosyl chlorideQuantitative yields. acs.org
2- and 3-boronic acid indolesHomocouplingPd(OAc)₂ / Na₂CO₃ / Tosyl chlorideLess successful, significant protodeboronation. acs.org

Suzuki-Miyaura Cross-Coupling Reactions

Mechanistic Pathways (Oxidative Addition, Transmetalation, Reductive Elimination)

The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The specific reactivity of this compound within this framework is influenced by the electronic properties of the indole ring and the boronic acid moiety.

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. youtube.comyoutube.com This step is crucial and can be influenced by several factors, including the base, solvent, and the nature of the boronic acid itself. researchgate.netresearchgate.net The generally accepted mechanism involves the formation of a boronate species by the reaction of the boronic acid with a base. researchgate.netnih.gov This boronate is more nucleophilic and readily transfers its organic group to the palladium center. nih.gov There are two primary proposed pathways for transmetalation: one involving the reaction of a palladium halide complex with a boronate (Path A), and another involving the reaction of a palladium hydroxo complex with the neutral boronic acid (Path B). nih.gov Studies suggest that the reaction between an arylpalladium hydroxo complex and a boronic acid is significantly faster than the reaction between an arylpalladium halide complex and a trihydroxyborate. nih.gov The presence of water and a weak base can favor the formation of the palladium hydroxo complex, thus promoting transmetalation via this pathway. nih.gov For indole-2-boronic acids, the transmetalation step is a key determinant of the reaction's success.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. youtube.comyoutube.com This step forms the new carbon-carbon bond. youtube.com The rate of reductive elimination is influenced by the spatial arrangement and electronic properties of the ligands on the palladium center. libretexts.org Bulky ligands can promote reductive elimination by increasing the orbital overlap on the metal. libretexts.org Computational studies on heteroaryl systems indicate that the energy barriers for reductive elimination are also relatively small and are unlikely to be the rate-limiting step in most cross-coupling reactions involving these substrates. nih.gov

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Sonogashira, Stille)

While the Suzuki-Miyaura coupling is a prominent application, this compound and related indole boronic acids can potentially participate in other transition metal-catalyzed cross-coupling reactions, although direct examples are less common.

Stille Coupling: The Stille reaction couples an organostannane with an sp²-hybridized organohalide, catalyzed by palladium. libretexts.org Similar to the Suzuki coupling, it proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Given the similar mechanistic pathways and the broad utility of both Suzuki and Stille couplings, it is conceivable that this compound could be adapted for Stille-type transformations, potentially after conversion to the corresponding organostannane derivative. However, the toxicity of organotin reagents often makes the Suzuki coupling a more attractive alternative. libretexts.org

Multicomponent Reactions Involving Boronic Acids

Petasis Reactions (Boron-Mannich Reactions)

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multicomponent reaction that involves the coupling of an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org

Scope with Indole-Derived Boronic Acids

The Petasis reaction has been shown to be effective with a variety of boronic acids, including those derived from heterocyclic systems like indoles. wikipedia.orgacs.org A study demonstrated the use of N-Boc-indole-2-boronic acid in a Petasis reaction to synthesize α-indole-γ-substituted lactones with high yields. acs.org This highlights the utility of indole-2-boronic acids as viable substrates in this multicomponent coupling. The reaction tolerates a range of functional groups on the participating components. organic-chemistry.org While direct examples using this compound are not explicitly detailed, the successful application of a structurally similar N-protected indole-2-boronic acid suggests its potential compatibility. The reaction can be performed under mild conditions, often in solvents like dichloromethane (B109758) at room temperature. organic-chemistry.org However, electron-poor boronic acids may require elevated temperatures to achieve satisfactory conversions. organic-chemistry.org

Stereoselectivity in Petasis Reactions

A significant feature of the Petasis reaction is its potential for high stereocontrol. wikipedia.org When a chiral amine or aldehyde is used as a substrate, the reaction can proceed with a high degree of diastereoselectivity. wikipedia.orgresearchgate.net The use of chiral secondary amines, for example, has been shown to provide excellent yields and diastereoselectivity in the synthesis of homophenylalanine derivatives. researchgate.net Furthermore, catalyst-controlled diastereoselective Petasis reactions have been developed, allowing for the synthesis of both anti and syn β-amino alcohols by using chiral biphenol catalysts. nih.gov This ability to control stereochemistry is a major advantage of the Petasis reaction in the synthesis of complex, biologically active molecules. nih.gov The stereochemical outcome is strongly influenced by the chirality of the amine component. wikipedia.org

Oxidative Transformations

Boronic acids, including this compound, can undergo oxidative transformations. The boron-carbon bond is susceptible to oxidation, which can be a deliberate synthetic step or an unwanted side reaction.

The oxidation of arylboronic acids is a known process that typically leads to the formation of phenols. researchgate.net This oxidative deboronation proceeds through the attack of an oxidizing agent, such as a reactive oxygen species, on the empty p-orbital of the boron atom. nih.gov This is followed by a 1,2-shift of the carbon atom from the boron to the oxygen, resulting in a borate (B1201080) ester that is then hydrolyzed to the corresponding alcohol (phenol in the case of arylboronic acids) and boric acid. nih.gov The rate of this oxidation can be influenced by the electronic properties of the boronic acid; diminishing the electron density on the boron atom can enhance its stability against oxidation. nih.gov For indole boronic acids, this transformation provides a route to hydroxyindoles. researchgate.net For instance, a diborylation/oxidation protocol has been utilized in the synthesis of 7-hydroxyoxindole-3-acetic acid. nih.gov This indicates that the controlled oxidation of this compound could be a viable method for introducing a hydroxyl group at the 2-position of the indole ring.

Oxidative Hydroxylation of Aryl Boronic Acids to Phenols

The conversion of an aryl boronic acid to a phenol (B47542), known as oxidative hydroxylation or oxidative deboronation, is a well-established process in organic chemistry. nih.gov This reaction typically proceeds by the attack of a peroxide-based oxidant on the electrophilic boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom. nih.gov Subsequent hydrolysis of the resulting boronate ester yields the phenol and boric acid. nih.gov

For indole-based boronic acids, this transformation provides access to hydroxyindoles, which are important structural motifs. The oxidation of indolylboronic acids can be achieved under various conditions. For instance, oxidation with oxone under phase-transfer conditions has been reported to give a quantitative yield of 5-hydroxyindole (B134679) from the corresponding boronic acid. nih.gov This method shows chemoselectivity, as it preferentially oxidizes boronic acids over their pinacol boronate esters. nih.gov The electron-rich nature of the indole ring system makes it susceptible to oxidation at multiple positions (N, C2, C3), which can lead to a mixture of products under certain conditions. nih.gov Therefore, achieving regioselective hydroxylation at the position bearing the boronic acid group requires careful selection of reagents. Methods using reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) have been traditionally used for the direct oxidation of indoles to 2-oxindoles, highlighting the competing reaction pathways that must be controlled. nih.govresearchgate.net

Boron-Mediated Aldol (B89426) Reactions

Boron enolates are key intermediates in stereocontrolled aldol reactions, offering significant advantages over other metal enolates like those of lithium.

Stereochemical Control in Boron Enolate Reactions

Boron-mediated aldol reactions are powerful methods for constructing β-hydroxy carbonyl compounds with a high degree of stereocontrol. digitellinc.com The reaction's stereochemical outcome is largely determined by the geometry of the boron enolate intermediate, which adds to an aldehyde via a highly organized, six-membered chair-like transition state, often rationalized by the Zimmerman-Traxler model. pharmaxchange.infoyoutube.com

The formation of a specific enolate (E or Z) is influenced by several factors:

Boron Reagents : The steric bulk of the substituents on the boron atom (e.g., cyclohexyl vs. butyl groups) can direct the enolization to favor one geometric isomer over the other. pharmaxchange.infoyoutube.com

Base : A weak, hindered base like triethylamine (B128534) or diisopropylethylamine is typically used. youtube.com

Substrate : The steric properties of the ketone or other carbonyl compound play a crucial role. youtube.com

The pre-coordination of a Lewis acidic boron species (like a dialkylboron triflate or chloride) to the carbonyl oxygen activates the α-protons, allowing for deprotonation by a weak base. youtube.com This "soft enolization" process is highly selective. For example, using a bulky dicyclohexylboron chloride reagent can selectively generate the E-enolate, which subsequently leads to the anti-aldol product. pharmaxchange.infoyoutube.com The rigidity of the cyclic transition state, a consequence of the short B-O bonds, enhances the influence of steric factors, leading to high diastereoselectivity in the C-C bond formation. pharmaxchange.info While this methodology is well-established for ketones and amides, its specific application where this compound itself acts as the boron mediator for an external carbonyl substrate is not a typical use case. More commonly, the indole moiety would be part of the electrophile or nucleophile, rather than the boronic acid acting as the mediating agent.

Ring-Opening Reactions of Bicyclic Alkenes with Boronic Acids

The addition of boronic acids across C-C multiple bonds, or carboboration, can be applied to strained ring systems, leading to complex molecular scaffolds.

The ring-opening of strained bicyclic systems, such as bicyclo[1.1.0]butanes, with boronic esters has been studied. These reactions proceed with high regioselectivity, which is dependent on the substitution of the bicyclic precursor. researchgate.net For instance, bicyclo[1.1.0]butyl pinacol boronic ester reacts with a range of heteroatom nucleophiles exclusively at the α-position. researchgate.net While specific examples detailing the reaction of this compound with bicyclic alkenes are not prevalent, the general field of carboboration is well-documented. Carboboration involves the addition of both a carbon group and a boron group across a double or triple bond, creating a new C-C and C-B bond simultaneously. wikipedia.org This can occur via 1,1- or 1,2-addition, often facilitated by transition metal catalysts to achieve high selectivity, including enantioselectivity. wikipedia.org The reaction of boronic acids with bicyclic alkenes like norbornene has been shown to be accelerated under certain conditions. nih.gov Such reactions with strained alkenes can be considered a type of carboboration, where the aryl group from the boronic acid adds to one carbon of the double bond while the boron moiety adds to the other, leading to a ring-opened or addition product.

Derivatization and Functional Group Interconversions of this compound

The boronic acid and methoxycarbonyl groups on the indole scaffold allow for a wide range of chemical modifications, making this compound a versatile building block.

Formation of Boronate Esters (e.g., Pinacol Esters)

Boronic acids are frequently converted to their corresponding boronate esters to enhance their stability, improve solubility in organic solvents, and facilitate purification. The most common of these are the pinacol esters, formed by a condensation reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). orgsyn.org This is an equilibrium process that is typically driven to completion by removing the water that is formed, often by using a dehydrating agent like magnesium sulfate (B86663) or by azeotropic distillation. orgsyn.org

The resulting this compound pinacol ester, also known as methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate, is a more robust compound suitable for a variety of subsequent reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction. nih.govjwpharmlab.com The formation of these esters is a standard procedure in laboratories working with boronic acids. sigmaaldrich.comescholarship.org

Table 1: Representative Boronate Esters of Substituted Indoles

Indole Core Boron Moiety Position Ester Group Position Full Compound Name CAS Number
1H-Indole 2 5-Methoxycarbonyl Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate 1256358-96-9 jwpharmlab.com
1H-Indole 2 6-Methoxycarbonyl Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate 1256359-21-3 amadischem.com
1H-Indole 2 7-Methoxycarbonyl Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxylate 1150271-42-3 matrixscientific.com

Nucleophilic Substitutions and Rearrangements

The reactivity of indole boronic acids can extend to rearrangements and substitutions. A notable example is the 1,2-metallate rearrangement of indole boronate complexes. nih.gov In a transition-metal-free, one-pot reaction, a lithiated indole can react with a boronic ester and an activated pyridine, leading to a 1,2-migration that ultimately forms C2,C3-bis-arylated indoles. nih.gov This methodology highlights a sophisticated rearrangement pathway that constructs complex indole frameworks. nih.gov

Furthermore, the boronic acid group itself can be subject to nucleophilic substitution. While direct SNAr-type displacement on the indole ring is challenging, the carbon-boron bond can be transformed. For example, the Suzuki-Miyaura reaction, the archetypal application of boronic acids, involves a transmetalation step with a palladium(II) complex, which can be viewed as a form of substitution at the boron-bearing carbon. nih.govnih.gov Additionally, homocoupling reactions of aryl boronic acids, often mediated by palladium catalysts, can occur, leading to the formation of symmetrical bi-indoles. acs.org These reactions showcase the versatility of the C-B bond in facilitating the formation of new carbon-carbon bonds.

Applications of 5 Methoxycarbonyl 1h Indole 2 Boronic Acid in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The functionalized indole (B1671886) scaffold provided by 5-Methoxycarbonyl-1H-indole-2-boronic acid is a cornerstone for building intricate molecular designs, ranging from relatively simple substituted derivatives to elaborate polycyclic systems.

The primary application of this compound in this context is its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov This reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds. nih.gov In a typical Suzuki-Miyaura coupling, the boronic acid acts as the nucleophilic partner, reacting with an electrophilic aryl or heteroaryl halide (or triflate) to form a new biaryl system. nih.govnih.gov This strategy allows for the direct attachment of various aromatic or heteroaromatic moieties to the C2 position of the indole ring, a position that can be challenging to functionalize directly through classical electrophilic substitution due to the higher reactivity of the C3 position. japsonline.com

The reaction is compatible with a wide range of functional groups, making it a robust tool for creating diverse libraries of 2-substituted indoles. chemrxiv.org The general efficiency and mild conditions of the Suzuki-Miyaura reaction have established it as a method of choice for modifying the indole core. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Indole-2-boronic Acids

Indole Boronic Acid Derivative Coupling Partner (Aryl Halide) Catalyst System Product Type
This compound (7-chlorobenzo[b]thiophen-2-yl)boronic acid Pd(dppf)Cl₂ / Na₂CO₃ 2-Heteroaryl-substituted indole nih.gov
Indole-2-boronic acid Aryl Bromide Palladium Catalyst / Base 2-Aryl-indole core.ac.uk

This interactive table showcases typical reactants in Suzuki-Miyaura reactions involving indole boronic acids to produce substituted indoles and biaryls.

Beyond simple substitution, this compound is a precursor for constructing more complex, multi-ring systems. Spiroindolines and spiroindoles are an important class of compounds found in many biologically active natural alkaloids. rsc.org The synthesis of these structures is often challenging, but methods involving the spirocyclization of pre-functionalized indoles have been developed. rsc.orgnih.gov The indole unit, formed using the boronic acid, can be elaborated through subsequent reactions, such as conjugate additions followed by acid-assisted spirocyclization, to yield complex spiro[indole-3,5′-isoxazoles]. nih.gov

Similarly, the indole framework can be used to construct fused polycyclic systems like quinolines. nih.gov The indolo[2,3-b]quinoline core, for instance, is a known antineoplastic agent. nih.gov Synthetic strategies often involve building the quinoline (B57606) ring onto a pre-existing indole structure. The versatility of the boronic acid allows for the initial indole synthesis, which can then undergo further cyclization reactions to form the final fused scaffold. nih.govpolimi.it

Role as a Versatile Building Block in Convergent Synthesis

In a convergent synthesis strategy, complex molecular fragments (building blocks) are synthesized independently and then joined together in the final stages. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. This compound is an ideal building block for such strategies. nih.govresearchgate.net Its pre-functionalized and stable nature allows for its clean incorporation into a synthetic route. nih.govnih.gov

Chemists can prepare a complex fragment containing the 5-methoxycarbonyl-indole-2-yl moiety and couple it with another advanced intermediate, rapidly assembling a complex target molecule. researchgate.netresearchgate.net This modular approach is central to modern medicinal chemistry and drug discovery, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. chemrxiv.org The development of processes to produce intermediates like 5-methoxy-1H-indole-2-carboxylic acid esters from simple starting materials highlights their importance as building blocks for pharmaceuticals. researchgate.net

Regioselective Functionalization Strategies (e.g., C7-Derivatization)

Controlling the position of chemical modifications on the indole ring (regioselectivity) is a significant challenge in organic synthesis. The strategic placement of the boronic acid group at the C2 position can influence the reactivity of other positions on the indole ring. While the boronic acid itself is used for C2-functionalization, its presence can facilitate subsequent, regioselective modifications elsewhere on the molecule.

For example, research has shown that it is possible to achieve selective borylation at the C5 and C7 positions of an indole ring. nih.gov The resulting di-borylated indole can then be functionalized selectively at either position. nih.gov This implies that a molecule like this compound, already functionalized at C2 and C5, could potentially be directed toward further specific derivatization at the C7 position under appropriate conditions, offering a pathway to tri-substituted indoles with precise control over substituent placement. Other studies have demonstrated that Brønsted acids can catalyze regioselective functionalization at the C3 position of related 2-indolylmethanols, showcasing the diverse strategies available for modifying the indole core. rsc.org

Synthesis of Intermediates for Natural Product Total Synthesis

The indole ring is a privileged scaffold found in a vast number of natural products, particularly alkaloids with potent biological activities. rsc.orgnih.gov Consequently, functionalized indoles are critical intermediates in the total synthesis of these complex molecules. rsc.org

A prominent example that illustrates the utility of related building blocks is the synthesis of seco-duocarmycin SA, a highly potent cytotoxic agent. semanticscholar.org The synthesis involved a Fischer indole synthesis to create methyl 7-methoxy-5-nitro-1H-indole-2-carboxylate, a key intermediate that contains a similarly substituted indole core. semanticscholar.org More directly, substituted 6-bromoindoles serve as the central building block for bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors. nih.gov The synthesis of the inhibitor NL3 involves a Suzuki coupling between a bromoindole and (7-chlorobenzo[b]thiophen-2-yl)boronic acid, demonstrating precisely how an indole functionalized with a leaving group (like bromine, which can be formed from a boronic acid) is coupled to form a complex bioactive molecule. nih.gov These examples underscore the role of this compound as a valuable precursor for intermediates required in the synthesis of natural products and their analogues. nih.gov

Design Principles for Boron-Containing Bioactive Molecules

The utility of boron-containing compounds like this compound in medicinal chemistry is rooted in the unique physicochemical properties of the boronic acid group. These properties allow for innovative design strategies that can enhance the efficacy and selectivity of drug candidates.

Boronic Acids as Bioisosteres for Carboxylic Acids

A key design principle in medicinal chemistry is the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve the pharmacological profile of a compound. Boronic acids are recognized as effective bioisosteres for carboxylic acids. nih.gov This substitution can be particularly advantageous in overcoming some of the drawbacks associated with carboxylic acids in drug candidates, such as poor membrane permeability and metabolic instability. nih.gov

The boronic acid group in this compound, with its trigonal planar geometry and Lewis acidic nature, can mimic the key interactions of a carboxylic acid with a biological target, while potentially offering improved pharmacokinetic properties. This bioisosteric replacement is a powerful strategy for optimizing lead compounds in drug discovery programs.

Unique Binding Properties to Biological Targets (e.g., Reversible Covalent Binding with Diols)

A defining feature of boronic acids is their ability to form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and glycoproteins. This interaction involves the formation of a stable cyclic boronate ester. This unique binding mechanism allows for high-affinity and specific targeting of certain biological structures.

Furthermore, the boron atom in boronic acids can form a dative bond with the nitrogen atom of a catalytic serine or threonine residue in the active site of certain enzymes. This results in a stable, yet reversible, tetrahedral intermediate that effectively inhibits the enzyme's activity. This reversible covalent inhibition is a hallmark of many boronic acid-based drugs and is a key consideration in their design.

Strategic Incorporation into Pharmaceutical Agents

The unique properties of the boronic acid moiety, particularly when attached to a versatile scaffold like the indole ring in this compound, have been strategically employed in the development of various pharmaceutical agents. This compound serves as a critical building block for creating molecules with tailored biological activities and improved drug-like properties. nih.govnih.gov

Development of Enzyme Inhibitors (e.g., Proteasome, Carbonic Anhydrase, Spleen Tyrosine Kinase)

The indole scaffold is a common feature in many enzyme inhibitors, and the introduction of a boronic acid group at the 2-position, as seen in this compound, provides a powerful tool for enhancing inhibitory activity. nih.gov

Proteasome Inhibitors: The proteasome is a key target in cancer therapy, and boronic acid-containing compounds have proven to be effective inhibitors. While specific studies on this compound as a direct proteasome inhibitor are not extensively documented, its structural motifs are relevant. The boronic acid can interact with the active site threonine of the proteasome, and the indole scaffold can be modified to optimize binding and selectivity. nih.govgoogle.com

Carbonic Anhydrase Inhibitors: Substituted indole derivatives have been identified as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.gov The use of this compound as a starting material allows for the synthesis of a diverse library of indole-based compounds that can be screened for their inhibitory activity against different carbonic anhydrase isoforms. nih.govnih.govmdpi.com

Spleen Tyrosine Kinase (Syk) Inhibitors: Spleen tyrosine kinase is a crucial mediator of immune signaling and is a target for the treatment of autoimmune diseases and certain cancers. Indole-based carboxamides have been reported as potent Syk inhibitors, and this compound is a valuable precursor for the synthesis of such compounds through cross-coupling reactions. nih.govnih.gov

Modulation of Biological Activity and Pharmacokinetic Characteristics in Drug Design

The incorporation of the this compound moiety into a drug candidate can significantly influence its biological activity and pharmacokinetic profile. The methoxycarbonyl group at the 5-position of the indole ring can be readily modified, allowing for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. researchgate.net

Applications in Targeted Therapies

The versatility of this compound as a synthetic intermediate makes it a valuable tool in the development of targeted therapies. Through well-established chemical transformations like the Suzuki-Miyaura cross-coupling reaction, the indole scaffold can be functionalized with a wide array of substituents to create molecules that selectively interact with specific biological targets. nih.govnih.gov

While direct therapeutic applications of this compound itself are not the primary focus of research, its role as a key building block is critical. For instance, it can be utilized in the synthesis of compounds designed to target specific protein-protein interactions or to deliver a therapeutic payload to a particular cell type. The ability to readily diversify the indole core allows medicinal chemists to generate and test a multitude of compounds, accelerating the discovery of new and effective targeted therapies. nih.govresearchgate.net

Design of Targeted Cancer Therapeutics

The development of targeted cancer therapies, which selectively act on molecular targets specific to cancer cells, is a leading strategy in modern oncology. researchgate.net A significant approach involves the inhibition of protein kinases that regulate cell cycle progression, as their dysregulation is a common feature of cancer. nih.govgoogle.com One such target is the membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (Myt1), which plays a crucial role in the G2 checkpoint, a pathway often relied upon by cancer cells with other defective checkpoints to repair DNA damage before entering mitosis. researchgate.netnih.govacs.org

Inhibition of Myt1 is a compelling therapeutic strategy for cancers with specific genetic vulnerabilities, such as CCNE1 amplification. nih.govnih.govacs.org This has led to the development of selective Myt1 inhibitors, including the first-in-class clinical candidate RP-6306 (Lunresertib), which has shown promising safety and efficacy in early clinical trials for treating advanced solid tumors. nih.govresearchgate.netbioworld.com

The molecular architecture of Myt1 inhibitors like RP-6306 often features a pyrrolopyrazine carboxamide core. nih.govmdpi.com The synthesis of these complex heterocyclic systems frequently employs the Suzuki-Miyaura cross-coupling reaction. mdpi.commdpi.com In this context, this compound serves as a critical building block. Its boronic acid group at the C2 position of the indole ring readily participates in Suzuki coupling with a halogenated pyrazine (B50134) or pyrrolopyrazine intermediate, while the indole structure itself forms a key part of the final inhibitor scaffold. The methoxycarbonyl group at the C5 position can influence the electronic properties and binding interactions of the final molecule within the kinase's active site.

The general synthetic approach involves the palladium-catalyzed reaction between an appropriately substituted bromo-pyrazine carboxamide and the indolylboronic acid, leading to the formation of a new carbon-carbon bond and assembling the core structure of the inhibitor. mdpi.com

Table 1: In Vitro Activity of the PKMYT1 Inhibitor RP-6306
ParameterValueAssay TypeReference
IC₅₀ (PKMYT1)2 nmol/LEnzymatic Assay researchgate.net
IC₅₀ (WEE1)4,100 nmol/LEnzymatic Assay researchgate.net
IC₅₀ (Cell-based)0.014 µMCell-based Assay bioworld.com
Selectivity (WEE1/PKMYT1)>2000-foldEnzymatic Assay researchgate.net

Utility in Biosensing and Bioimaging Applications

Beyond its role in drug synthesis, the unique chemical properties of this compound make it a candidate for the development of sophisticated tools for chemical biology, such as biosensors and imaging probes. This utility stems from the combination of the indole's inherent fluorescence and the boronic acid's ability to interact with specific biological molecules.

Fluorescent probes are indispensable tools for visualizing biological processes in real-time. rsc.org The design of these probes often involves linking a fluorophore (the light-emitting component) to a recognition moiety that selectively interacts with a target analyte. nih.govnih.gov The indole scaffold itself is fluorescent, and its photophysical properties, such as emission wavelength and quantum yield, are sensitive to its chemical environment and substitution pattern. researchgate.netnih.gov

The methoxycarbonyl group at the 5-position of the indole ring, being an electron-withdrawing group, can modulate the energy of the indole's frontier molecular orbitals, thereby influencing the 1La and 1Lb electronic transitions that govern its fluorescence. nih.gov This allows for the fine-tuning of the probe's spectral properties.

This compound can act as a building block for larger, more complex fluorescent probes. chemimpex.com The boronic acid functional group provides a reactive handle for covalent attachment to other molecules through reactions like the Suzuki coupling, enabling the incorporation of the fluorescent indole core into various sensor architectures. mdpi.comresearchgate.net This versatility allows for the rational design of probes for bioimaging applications where the indole moiety reports on specific molecular recognition events. rsc.orgchemimpex.com

Table 2: General Photophysical Properties of Substituted Indoles
CompoundSubstitution PositionEffect on FluorescenceReference
5-Hydroxyindole (B134679)5-position (electron-donating)Resolves 1La and 1Lb transitions, affects emission maximum. nih.gov
6-Hydroxyindole6-position (electron-donating)Blue-shifted emission maximum with resolved vibronic peaks in nonpolar solvents. nih.gov
Indole derivativesGeneralSubstitution on the benzyl (B1604629) ring with electrophilic groups can lift the 1La/1Lb degeneracy. nih.gov

A key application of boronic acids in biosensing is the detection of saccharides, particularly glucose. mdpi.comnih.govnih.gov This is based on the ability of the boronic acid group, a Lewis acid, to form a reversible covalent bond with the cis-diol units present in glucose, yielding a cyclic boronate ester. nih.govnih.govresearchgate.net This binding event is often engineered to produce a detectable change in a signal, such as fluorescence. nih.gov

In an aqueous medium, the boronic acid (R-B(OH)₂) exists in equilibrium with its anionic tetrahedral boronate form (R-B(OH)₃⁻). nih.govresearchgate.net The formation of the boronate ester with glucose shifts this equilibrium, as the ester itself can exist in neutral trigonal and anionic tetrahedral forms. nih.govnih.gov This change in the electronic nature and hybridization of the boron center upon glucose binding is the key to the sensing mechanism. nih.gov

For this compound, the molecule itself contains both the fluorophore (the indole ring) and the glucose recognition site (the boronic acid). The boronic acid moiety acts as an electron-withdrawing group, influencing the fluorescence of the indole ring through an intramolecular charge transfer (ICT) mechanism. nih.gov When glucose binds to the boronic acid, the boron center becomes more electron-rich, changing from a neutral sp² hybridized state to an anionic sp³ hybridized state. nih.govnih.gov This perturbs the ICT process, leading to a change in the fluorescence emission, such as a shift in wavelength or an increase/decrease in intensity. nih.gov This glucose-dependent fluorescence modulation allows the compound to function as a potential single-component glucose sensor. nih.govnih.govnih.gov

Conclusion

5-Methoxycarbonyl-1H-indole-2-boronic acid stands as a testament to the synergy between indole (B1671886) chemistry and organoboron chemistry. Its unique trifunctional nature, combining the biologically relevant indole scaffold with the synthetically versatile boronic acid and a modifiable ester group, makes it a highly valuable building block in modern organic synthesis. The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions to construct complex 2,5-disubstituted indoles, which are often key intermediates in the development of new pharmaceuticals and functional materials. Further research into the synthesis and applications of this and related indolylboronic acids will undoubtedly continue to enrich the toolbox of synthetic chemists and accelerate the discovery of novel bioactive molecules.

Q & A

Q. What are the optimal conditions for synthesizing 5-Methoxycarbonyl-1H-indole-2-boronic acid via Suzuki-Miyaura coupling?

  • Methodological Answer : The synthesis typically involves coupling the boronic acid with aryl halides under palladium catalysis. Key parameters include:
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
  • Base : Na₂CO₃ or K₂CO₃ (2–3 equiv) in a 3:1 dioxane/water mixture.
  • Temperature : Reflux (80–100°C) for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .
    Note: The methoxycarbonyl group may reduce reactivity compared to simpler boronic acids, necessitating extended reaction times .

Q. How can purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase (≥95% purity threshold) .
  • NMR : Confirm the boronic acid proton (δ 8.5–9.0 ppm, broad) and methoxycarbonyl group (δ 3.8–4.0 ppm for OCH₃; δ 165–170 ppm for carbonyl in ¹³C NMR) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ .

Advanced Research Questions

Q. What mechanistic insights explain the reduced reactivity of this compound in cross-coupling reactions compared to unsubstituted analogs?

  • Methodological Answer : The electron-withdrawing methoxycarbonyl group destabilizes the boronate intermediate during transmetallation, slowing the catalytic cycle. Computational studies (DFT) reveal:
  • Increased LUMO energy at the boron center, reducing nucleophilicity .
  • Steric hindrance from the indole ring further impedes Pd coordination.
    Mitigation : Use electron-rich ligands (e.g., SPhos) or elevated temperatures (100–120°C) to accelerate transmetallation .

Q. How can competing protodeboronation be minimized during the functionalization of this compound?

  • Methodological Answer : Protodeboronation is prevalent in acidic or protic media. Strategies include:
  • Solvent optimization : Replace water with anhydrous THF or DMF .
  • Additives : Include BHT (2,6-di-tert-butyl-4-methylphenol) to scavenge free radicals .
  • Low-temperature reactions : Conduct couplings at 50–60°C to suppress side reactions .
    Stability assays (TGA/DSC) show decomposition above 150°C, confirming thermal limits .

Q. What are the challenges in derivatizing the indole ring while preserving the boronic acid moiety?

  • Methodological Answer : The boronic acid group is sensitive to electrophilic substitution. For functionalization:
  • Protection : Use tert-butoxycarbonyl (Boc) or ethylene glycol esters to stabilize boron during indole modification .
  • Regioselective reactions : Target C3 or C5 positions via directed ortho-metalation (e.g., using TMPMgCl·LiCl) .
    Example: Bromination at C7 using NBS in DMF yields 7-bromo derivatives without boronic acid degradation .

Data Contradictions and Resolution

  • Evidence Conflict : Some studies report high coupling yields (>80%) with PdCl₂(dppf) , while others note <50% yields due to steric effects .
    • Resolution : Steric maps (using MOE software) indicate that bulky aryl partners (e.g., 2-substituted aryl halides) reduce efficiency. Use smaller coupling partners (e.g., phenyl iodides) for improved results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.